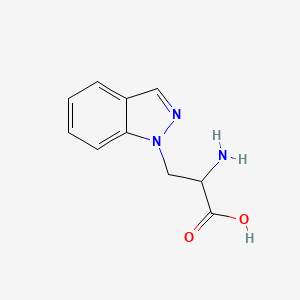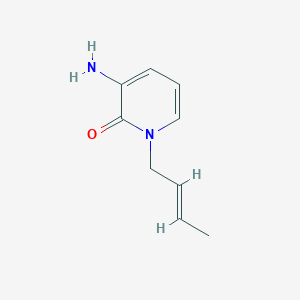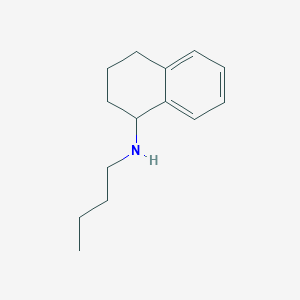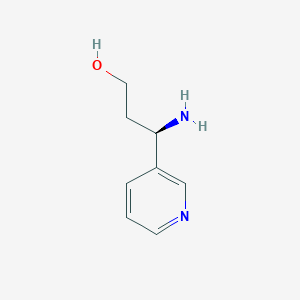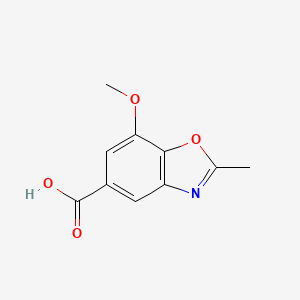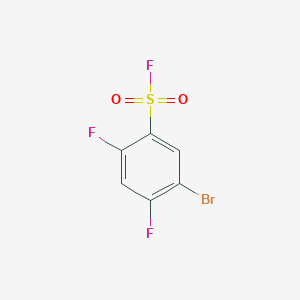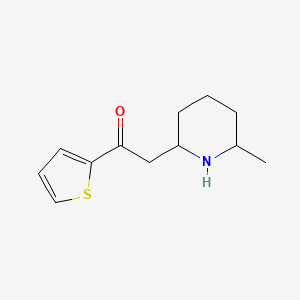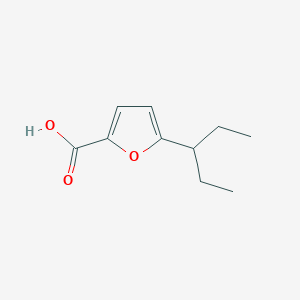
5-(Pentan-3-yl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pentan-3-yl)furan-2-carboxylic acid is a furan derivative characterized by a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a pentan-3-yl group. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentan-3-yl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of furan-2-carboxylic acid with pentan-3-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of furan derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the pentan-3-yl group to the furan ring. This method is advantageous due to its high yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
5-(Pentan-3-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(Pentan-3-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(Pentan-3-yl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex furan derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its pharmacological activities.
Industry: Utilized in the production of polymers and other materials due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of 5-(Pentan-3-yl)furan-2-carboxylic acid involves its interaction with various molecular targets. The furan ring can interact with biological macromolecules, leading to the inhibition of microbial growth or modulation of biological pathways. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Lacks the pentan-3-yl group, making it less hydrophobic.
5-(Hydroxymethyl)furan-2-carboxylic acid: Contains a hydroxymethyl group instead of a pentan-3-yl group, affecting its reactivity and solubility.
Uniqueness
5-(Pentan-3-yl)furan-2-carboxylic acid is unique due to the presence of the pentan-3-yl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other furan derivatives and contributes to its specific chemical and biological properties .
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-pentan-3-ylfuran-2-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-3-7(4-2)8-5-6-9(13-8)10(11)12/h5-7H,3-4H2,1-2H3,(H,11,12) |
Clave InChI |
GSFFLIRVMHEMSY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=CC=C(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


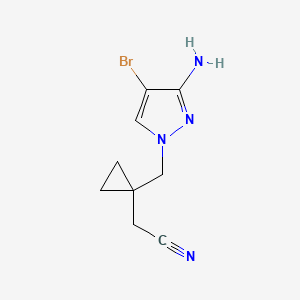
![2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13303620.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)
amine](/img/structure/B13303628.png)

